molecular formula C7H16N2O3S B2992845 2-Amino-4-propan-2-ylsulfonylbutanamide CAS No. 1692564-50-3

2-Amino-4-propan-2-ylsulfonylbutanamide

Cat. No.: B2992845
CAS No.: 1692564-50-3
M. Wt: 208.28
InChI Key: ZSKUGIYWGOSVPY-UHFFFAOYSA-N
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Description

2-Amino-4-propan-2-ylsulfonylbutanamide is an organic compound with the molecular formula C7H16N2O3S It is characterized by the presence of an amino group, a sulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-propan-2-ylsulfonylbutanamide typically involves the reaction of 2-amino-4-butanamide with isopropylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient scaling up of the synthesis process, reducing production costs and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-propan-2-ylsulfonylbutanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-4-propan-2-ylsulfonylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-propan-2-ylsulfonylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylsulfonylbutanamide
  • 2-Amino-4-ethylsulfonylbutanamide
  • 2-Amino-4-isopropylsulfonylbutanoic acid

Uniqueness

2-Amino-4-propan-2-ylsulfonylbutanamide is unique due to the presence of the isopropyl group attached to the sulfonyl moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-amino-4-propan-2-ylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-5(2)13(11,12)4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKUGIYWGOSVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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